Pyruvic acid thiosemicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

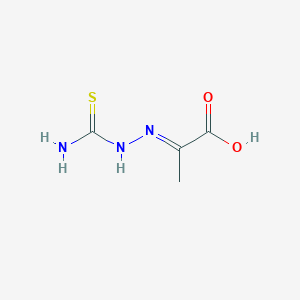

Pyruvic acid thiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3O2S and its molecular weight is 161.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73234. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyruvic acid thiosemicarbazone typically involves the condensation reaction between pyruvic acid and thiosemicarbazide. The resulting compound can be characterized using various spectroscopic techniques, including:

- Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the formation of thiosemicarbazone.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.

- X-ray Crystallography : Offers detailed insights into the crystal structure and molecular arrangement.

Recent studies have reported new coordination compounds of this compound with transition metals such as copper(II) and iron(III), which exhibit unique properties due to metal-ligand interactions .

Anticancer Activity

This compound and its metal complexes have demonstrated promising anticancer properties. For instance:

- A copper(II) complex of this compound was found to inhibit cell proliferation in various leukemia cell lines, including L-1210 and P-388 .

- The compound also showed activity against solid tumors in vivo, indicating its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound exhibits inhibitory effects on several enzymes, making it a subject of interest for metabolic studies:

- It has been shown to inhibit soluble ornithine carbamoyl transferase both in vitro and within mitochondrial fractions .

- Coordination compounds of this compound have been reported to inhibit metabolic enzymes such as α-glycosidase and acetylcholinesterase .

Coordination Chemistry

This compound acts as a versatile ligand that can coordinate with various metal ions, leading to the formation of stable complexes. These complexes often exhibit enhanced biological activity compared to their uncoordinated forms.

Metal Complexes

The coordination behavior of this compound has been extensively studied:

Copper(II) Complexes

A study investigated the synthesis of a copper(II) complex with this compound, focusing on its anticancer properties. The complex was characterized using X-ray diffraction and showed significant cytotoxicity against cancer cell lines, highlighting its potential for further development as an anticancer drug .

Iron(III) Complexes

Another research focused on an iron(III) complex derived from this compound. This complex exhibited a unique spin-crossover phenomenon at specific temperatures, making it a candidate for studies in molecular magnetism and materials science .

Eigenschaften

CAS-Nummer |

10418-09-4 |

|---|---|

Molekularformel |

C4H7N3O2S |

Molekulargewicht |

161.19 g/mol |

IUPAC-Name |

(2E)-2-(carbamothioylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C4H7N3O2S/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ |

InChI-Schlüssel |

KQAYLOOXVDSLRI-QHHAFSJGSA-N |

SMILES |

CC(=NNC(=S)N)C(=O)O |

Isomerische SMILES |

C/C(=N\NC(=S)N)/C(=O)O |

Kanonische SMILES |

CC(=NNC(=S)N)C(=O)O |

Synonyme |

PATSC pyruvic acid thiosemicarbazone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.